molecular formula C12H4Cl4S B1223127 2,4,6,8-Tetrachlorodibenzothiophene CAS No. 134705-49-0

2,4,6,8-Tetrachlorodibenzothiophene

Cat. No. B1223127
M. Wt: 322 g/mol
InChI Key: XDHNCYZIZUPLLK-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrachlorodibenzothiophene (2,4,6,8-TCDT) is a unique chemical contaminant that has been found in the Newark Bay Estuary . It’s a result of historic industrial activity along the estuary .


Synthesis Analysis

The probable source of 2,4,6,8-TCDT was the chlorination of phenol produced via the sulfonation method . Thiophenol, the major impurity in this type of phenol, was likely converted to 2,4,6,8-TCDT through one or more pathways during the production of 2,4-dichlorophenol, 2,4-dichlorophenoxyacetic acid (2,4-D), or 2,4,6-trichlorophenol .

Scientific Research Applications

Environmental Impact and Contamination

2,4,6,8-TCDT has been identified in various environmental contexts, particularly in aquatic environments and sediments. Studies suggest its presence in river sediments, such as those from the Passaic River in New Jersey, is likely due to industrial activities, including chemical manufacturing processes (Huntley, Wenning, Paustenbach, Wong, & Luksemburg, 1994). Additionally, the likely source of 2,4,6,8-TCDT in the Newark Bay Estuary has been attributed to the chlorination of phenol produced via the sulfonation method, indicating its connection to industrial chemical processes (Parette & Pearson, 2014).

Analytical and Detection Methods

Significant research has been conducted to develop methods for identifying and measuring 2,4,6,8-TCDT in environmental samples. For example, mass-profile monitoring in trace analysis has been used for identifying 2,4,6,8-TCDT in crab tissues collected from the Newark/Raritan Bay system, demonstrating its presence in the biological tissues of aquatic organisms (Cai, Giblin, Ramanujam, Gross, & Cristini, 1994).

Chemical Behavior and Environmental Risk

The sorption behavior of 2,4,6,8-TCDT on sediments and soils has been a topic of investigation, providing insights into its environmental behavior and potential ecological health risks. This includes studies on its sorption characteristics and mechanisms, as well as the influence of factors like pH and dissolved organic matter (Nian et al., 2022).

Formation and Synthesis

Research has also focused on understanding the formation pathways of 2,4,6,8-TCDT, including its synthesis and the conditions influencing its production. Studies on substituted dibenzothiophenes, including the synthesis and chromatographic analysis of various chloro-substituted derivatives, contribute to this understanding (Sinkkonen, Kolehmainen, Laihia, & Koistinen, 1993).

Safety And Hazards

While specific safety and hazard information for 2,4,6,8-TCDT was not found in the search results, it’s important to note that it is a chemical contaminant found in the environment . As with any chemical contaminant, exposure could potentially pose health risks, but the specific risks associated with 2,4,6,8-TCDT are not clearly defined in the available literature.

Future Directions

The future directions for research on 2,4,6,8-TCDT could include further investigation into its synthesis pathways, molecular structure, physical and chemical properties, and safety and hazards. Additionally, understanding its mechanism of action could provide valuable insights. More research is needed in these areas to fully understand this unique chemical contaminant .

properties

IUPAC Name

2,4,6,8-tetrachlorodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4S/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHNCYZIZUPLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(S2)C(=CC(=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158888
Record name Dibenzothiophene, 2,4,6,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Tetrachlorodibenzothiophene

CAS RN

134705-49-0
Record name Dibenzothiophene, 2,4,6,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134705490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 2,4,6,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
R Parette, WN Pearson - Chemosphere, 2014 - Elsevier
Historic industrial activity along the Newark Bay Estuary has resulted in pollution from a number of contaminants; one of which is 2,4,6,8-tetrachlorodibenzothiophene (2,4,6,8-TCDT), a …
Number of citations: 18 www.sciencedirect.com
RJ Pruell, NI Rubinstein, BK Taplin, JA LiVolsi… - Archives of …, 1993 - Springer
A laboratory experiment was conducted to measure the accumulation of selected polychlorinated compounds by marine benthos exposed to environmentally contaminated sediment. …
Number of citations: 128 link.springer.com
SL Huntley, RJ Wenning, DJ Paustenbach, AS Wong… - Chemosphere, 1994 - Elsevier
Recent studies suggested that the presence of elevated levels of 2,4,6,8-tetrachlorodibenzothiophene (2,4,6,8-TCDT) in sediments collected from the lower Passaic River in Newark, …
Number of citations: 27 www.sciencedirect.com
TJ Iannuzzi, SL Huntley, BL Finley - Environmental science & …, 1996 - ACS Publications
SIR: In a recent publication of Environmental Science and Technology, Cai and co-workers (1) suggested that a former 2, 4, 5-T manufacturing facility in the lower Passaic River could …
Number of citations: 1 pubs.acs.org
RJ Pruell, BK Taplin, DG McGovern, R McKinney… - Marine environmental …, 2000 - Elsevier
A laboratory experiment was conducted to investigate the transfer of organic contaminants from an environmentally contaminated marine sediment through a simple marine food chain. …
Number of citations: 45 www.sciencedirect.com
K Nian, W Xiong, Y Tao, Z Zhu, X Pan, K Zhang… - International Journal of …, 2022 - mdpi.com
Considering the frequent detection of polychlorinated dibenzothiophenes (PCDTs) in various environmental matrices and the potential ecological health risks, the environmental …
Number of citations: 7 www.mdpi.com
SL Huntley, RJ Wenning, DJ Paustenbach, AS Wong… - 1994 - osti.gov
Polychlorinated dibenzothiophenes (PCDTS) are sulfur-containing structural analogs of polychlorinated dibenzofurans (PCDFs). Research to date indicates that PCDTs are formed by …
Number of citations: 0 www.osti.gov
F Xu, X Shi, Y Li, Q Zhang - International Journal of Molecular Sciences, 2015 - mdpi.com
Polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) are sulfur analogues compounds to polychlorinated dibenzo-p-dioxin/dibenzofurans (PCDD/Fs). Chlorothiophenols (CTPs) …
Number of citations: 10 www.mdpi.com
T Puzyn, P Rostkowski, A Świeczkowski, A Jędrusiak… - Chemosphere, 2006 - Elsevier
Polychlorinated dibenzothiophenes (PCDTs) could be classified as persistent organic pollutants (POPs) in the environment and are particularly interesting due to their structural …
Number of citations: 40 www.sciencedirect.com
H Wang, C Zuo, S Zheng, Y Sun, F Xu… - International Journal of …, 2019 - mdpi.com
Chlorothiophenols (CTPs) are known to be key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs). Self/cross-coupling of the chlorothiophenoxy …
Number of citations: 1 www.mdpi.com

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